molecular formula C6H10BrNO B11830590 {5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanol

{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanol

Cat. No.: B11830590
M. Wt: 192.05 g/mol
InChI Key: JFVWUDFUYVAMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{5-Bromo-3-azabicyclo[310]hexan-1-yl}methanol is a bicyclic compound that features a bromine atom and an azabicyclohexane structure

Chemical Reactions Analysis

{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogen substitution reactions can occur with reagents like sodium iodide in acetone. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which {5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanol exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application but generally involves binding to target proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar compounds to {5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanol include CHF2-substituted 3-azabicyclo[3.1.0]hexanes and bicyclo[2.1.1]hexane derivatives . These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and applications.

Properties

Molecular Formula

C6H10BrNO

Molecular Weight

192.05 g/mol

IUPAC Name

(5-bromo-3-azabicyclo[3.1.0]hexan-1-yl)methanol

InChI

InChI=1S/C6H10BrNO/c7-6-1-5(6,4-9)2-8-3-6/h8-9H,1-4H2

InChI Key

JFVWUDFUYVAMHD-UHFFFAOYSA-N

Canonical SMILES

C1C2(C1(CNC2)Br)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.